molecular formula C18H17F3N2O4 B2612412 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)nicotinamide CAS No. 2034362-21-3

6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)nicotinamide

Cat. No.: B2612412
CAS No.: 2034362-21-3
M. Wt: 382.339
InChI Key: AJCDHKAMIQKXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)nicotinamide is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

  • Application : Synthesis of coumarin derivatives containing pyrazole and indenone rings, which includes compounds structurally related to 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)nicotinamide, has been explored for their potential as antioxidant and antihyperglycemic agents. These derivatives show promising results in DPPH radical scavenging activity, ferrous ion chelating ability, and in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced adult Wistar rats (Kenchappa et al., 2017).

Enzymatic Activity and Inhibition

  • Application : Studies on nicotinamidase/pyrazinamidase (PncA) from Mycobacterium tuberculosis have implications for similar structures. Compounds like this compound may influence enzyme activity, which is essential in the NAD+ salvage pathway and in the activation of certain prodrugs. Identifying competitive inhibitors or irreversible inactivators of PncA is an area of active research (Seiner, Hegde & Blanchard, 2010).

Redox Chemistry

  • Application : The structural framework of compounds like this compound is relevant in redox chemistry. Studies focus on the synthesis, mechanism, and applications of nicotinamide cofactor analogues in redox reactions, particularly 1,4-dihydronicotinamide derivatives. These are used as models for enzymatic and nonenzymatic reactions, highlighting their versatility in organic chemistry and biocatalysis (Paul, Arends & Hollmann, 2014).

Green Chemistry and Organic Methodology

  • Application : The synthesis of compounds structurally related to this compound can be significant in the development of green chemistry and organic methodology. This includes the exploration of renewable starting materials to obtain functionalized oxygen/nitrogen heterocycles, addressing challenges in organic synthesis, green chemistry, and the total synthesis of natural products (Liang, Guo & Tong, 2022).

Synthesis of Bioactive Heterocycles

  • Application : The synthesis of highly functionalized dihydropyran derivatives, which are structurally akin to this compound, is important in forming bioactive molecules found in various natural products and pharmaceutical drugs. This involves the development of methods for stereoselective and regiodivergent synthesis, useful in creating complex molecular architectures (Rybak & Hall, 2015).

Nicotinamide Methyltransferase Activity

  • Application : Understanding the activity of nicotinamide methyltransferase, which acts on nicotinamide and its structural analogs, can provide insights into the detoxification of various compounds. This is relevant to compounds like this compound, as the enzyme accommodates similar structures (Alston & Abeles, 1988).

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-13(3-5-15)23-17(24)12-1-6-16(22-11-12)26-14-7-9-25-10-8-14/h1-6,11,14H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDHKAMIQKXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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